molecular formula C22H24N2O4S2 B2985639 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide CAS No. 941875-02-1

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B2985639
CAS RN: 941875-02-1
M. Wt: 444.56
InChI Key: ZDNDJOHWXFZUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide, commonly known as DMAT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. DMAT is a thiazole derivative that has been synthesized using a multi-step process involving various chemical reactions. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

DMAT has been studied for its potential applications in various research fields such as cancer research, neurobiology, and infectious diseases. In cancer research, DMAT has been shown to inhibit the growth of cancer cells by targeting heat shock protein 90 (Hsp90), a protein that is essential for the survival of cancer cells. In neurobiology, DMAT has been studied for its potential to modulate the activity of ion channels, which are essential for the proper functioning of the nervous system. In infectious diseases, DMAT has been shown to inhibit the replication of viruses such as dengue virus and hepatitis C virus.

Mechanism of Action

DMAT exerts its effects by binding to Hsp90, a protein that is involved in the folding and stabilization of other proteins. By inhibiting the activity of Hsp90, DMAT leads to the destabilization and degradation of client proteins that are essential for the survival of cancer cells. In addition, DMAT has been shown to modulate the activity of ion channels by binding to specific sites on the channel proteins.
Biochemical and Physiological Effects:
DMAT has been shown to have a range of biochemical and physiological effects. In cancer cells, DMAT has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. In addition, DMAT has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. In neurobiology, DMAT has been shown to modulate the activity of ion channels, which are essential for the proper functioning of the nervous system.

Advantages and Limitations for Lab Experiments

DMAT has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. In addition, DMAT has been shown to have high affinity and specificity for its target proteins, which makes it a valuable tool for studying protein-protein interactions. However, DMAT also has some limitations for laboratory experiments. It is a relatively new compound that has not been extensively studied, and its effects on non-target proteins and cellular pathways are not well understood.

Future Directions

There are several future directions for research on DMAT. One area of research is the development of analogs of DMAT that have improved pharmacological properties and specificity for target proteins. Another area of research is the study of DMAT in combination with other drugs for the treatment of cancer and other diseases. Finally, the potential applications of DMAT in other research fields such as neuroscience and infectious diseases should be explored further.

Synthesis Methods

The synthesis of DMAT involves a multi-step process that starts with the reaction of 3,5-dimethoxybenzyl chloride with thiourea to form 2-(3,5-dimethoxybenzyl)thiothiourea. This compound is then reacted with 2-bromo-4-chlorothiazole to form 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)thiourea. Finally, this compound is reacted with 4-methoxybenzyl chloride and acetic anhydride to form DMAT.

properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-26-18-6-4-15(5-7-18)12-23-21(25)10-17-14-30-22(24-17)29-13-16-8-19(27-2)11-20(9-16)28-3/h4-9,11,14H,10,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNDJOHWXFZUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.